REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#N.[C:11](OC(=O)C)(=[O:13])[CH3:12].C(O)(=[O:20])C>>[CH3:1][C:2]1[C:9]([NH:10][C:11](=[O:13])[CH3:12])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:20]
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C#N)C=CC=C1N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off an
|
Type
|
CUSTOM
|
Details
|
the evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
furnished an additional quantity of solid which
|
Type
|
ADDITION
|
Details
|
was added to the preceding one
|
Type
|
CUSTOM
|
Details
|
After recrystallisation of the whole from toluene, 44 g (95%) of colourless flakes
|
Type
|
CUSTOM
|
Details
|
were obtained, with a melting point of 160° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=O)C=CC=C1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |